

Oleyl Alcohol: A Potent Penetration Enhancer for Transdermal Drug Delivery

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Compound of Interest

Compound Name: Oleyl alcohol

Cat. No.: B1678992

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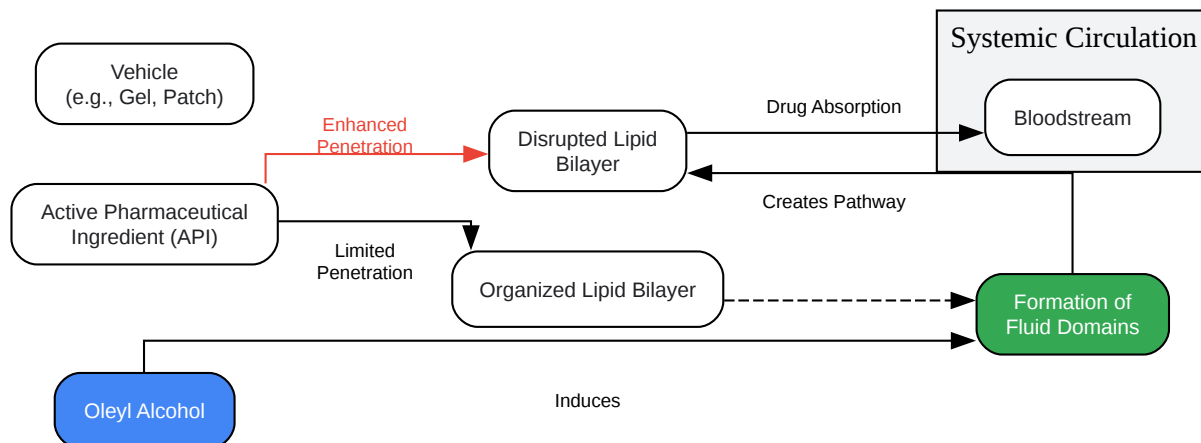
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl alcohol, an unsaturated fatty alcohol, has emerged as a highly effective and safe penetration enhancer in the field of transdermal drug delivery. Its ability to reversibly modify the barrier properties of the stratum corneum allows for the enhanced permeation of a wide range of therapeutic agents through the skin. These application notes provide a comprehensive overview of the use of **oleyl alcohol** as a penetration enhancer, including its mechanism of action, quantitative efficacy data for various drugs, and detailed experimental protocols for formulation and in vitro permeation studies.

Mechanism of Action

Oleyl alcohol primarily enhances skin penetration by interacting with the lipid matrix of the stratum corneum, the outermost layer of the skin and the principal barrier to drug absorption. Unlike some other enhancers, **oleyl alcohol** is considered to have a less disruptive effect on the skin barrier.^[1] Its mechanism involves the formation of fluid, enhancer-rich domains within the highly ordered intercellular lipids of the stratum corneum.^{[2][3]} This creates a more permeable pathway for drug molecules to diffuse through the skin.^{[4][5]}



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Caption: Mechanism of **Oleyl Alcohol** as a Penetration Enhancer.

Quantitative Data on Penetration Enhancement

The efficacy of **oleyl alcohol** as a penetration enhancer has been demonstrated for various active pharmaceutical ingredients (APIs). The following tables summarize the quantitative data from several in vitro studies.

Table 1: Enhancement Effect of **Oleyl Alcohol** on Diclofenac Diethylamine (DIC-DEA) Permeation^{[2][3]}

Parameter	Control (without Oleyl Alcohol)	0.75% Oleyl Alcohol	Enhancement Ratio
Cumulative Amount Permeated (24h)	50 ± 24 µg/cm ²	135 ± 46 µg/cm ²	2.7
Drug Retention in Epidermis (24h)	-	9.58 ± 3.21 µg/mg	-
Drug Retention in Dermis (24h)	-	1.15 ± 0.38 µg/mg	-

Table 2: Enhancement Effect of **Oleyl Alcohol** on Other Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

Drug	Formulation	Oleyl Alcohol Concentration	Key Finding	Reference
Ibuprofen	Transdermal Patch	Not specified	Increased flux compared to basic formulation.	[6]
Ketoprofen	Oleo-hydrogel	Not specified	Shown significantly higher permeation than commercial gel and plaster.	[4]

Experimental Protocols

Protocol 1: Preparation of a Transdermal Gel Containing Oleyl Alcohol

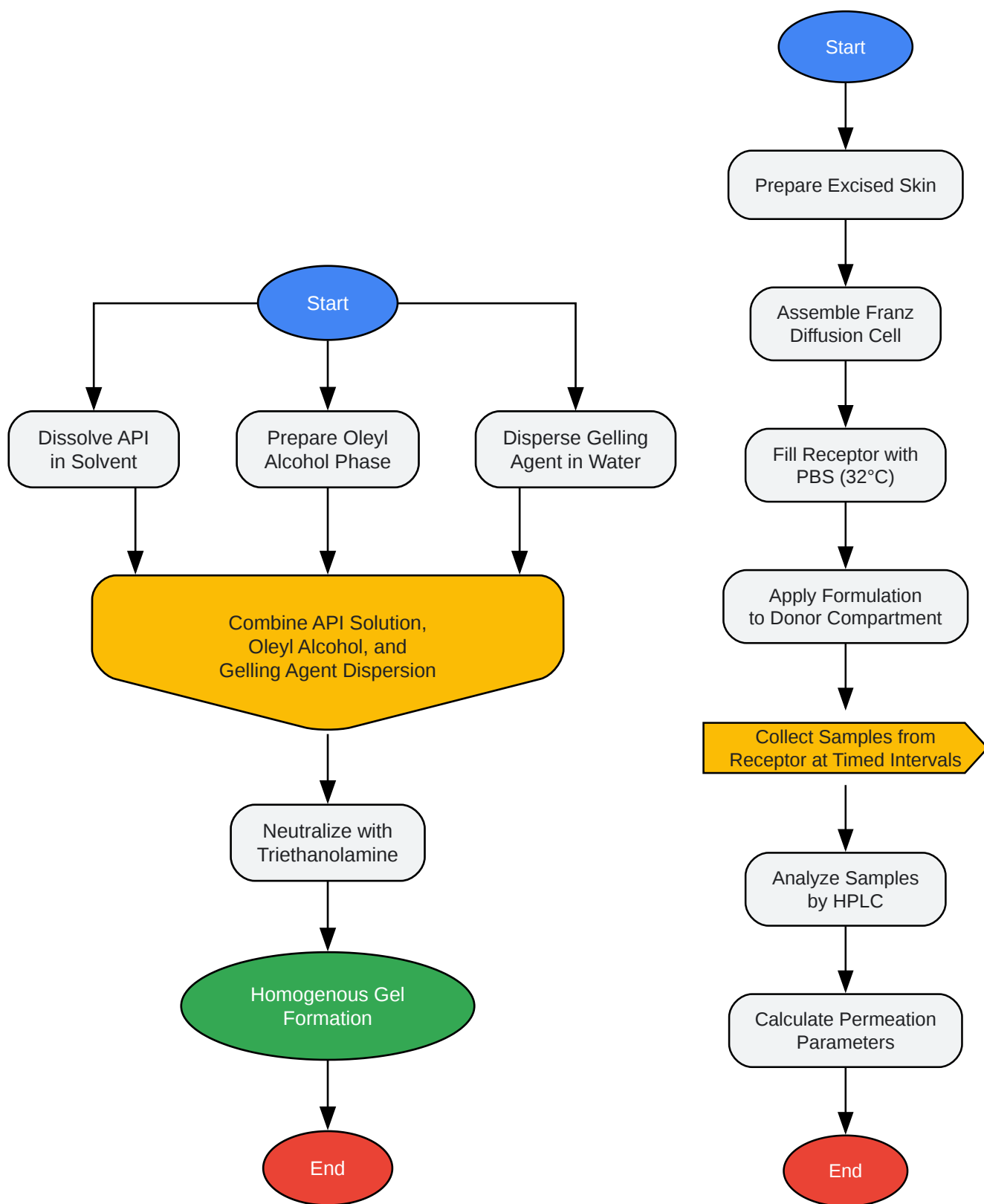
This protocol outlines the preparation of a basic transdermal hydrogel formulation.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Oleyl Alcohol**
- Gelling agent (e.g., Carbopol® 940)
- Solvent (e.g., Ethanol, Propylene Glycol)
- Neutralizing agent (e.g., Triethanolamine)
- Purified Water

Procedure:

- **API Dissolution:** Dissolve the desired amount of the API in a suitable solvent.
- **Oil Phase Preparation:** In a separate beaker, measure the required amount of **oleyl alcohol**.
- **Gelling Agent Dispersion:** Disperse the gelling agent in purified water with continuous stirring until a homogenous dispersion is achieved.
- **Mixing:** Slowly add the API solution and **oleyl alcohol** to the gelling agent dispersion while stirring continuously.
- **Neutralization:** Adjust the pH of the gel to a skin-friendly range (typically pH 5.5-7.0) by adding a neutralizing agent dropwise.
- **Final Gel Formation:** Continue stirring until a transparent and uniform gel is formed.



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